molecular formula C19H20N2O3S B019505 Pioglitazone-d4 (major) CAS No. 1134163-31-7

Pioglitazone-d4 (major)

Katalognummer: B019505
CAS-Nummer: 1134163-31-7
Molekulargewicht: 360.5 g/mol
InChI-Schlüssel: HYAFETHFCAUJAY-YQUBHJMPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pioglitazone-d4 (major) is a deuterated form of pioglitazone, a thiazolidinedione class compound used primarily as an anti-diabetic medication. The deuterium atoms replace hydrogen atoms in the molecular structure, which can enhance the compound’s stability and metabolic profile. Pioglitazone-d4 (major) is often used in scientific research to study the pharmacokinetics and metabolic pathways of pioglitazone.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Pioglitazone-d4 (major) involves the incorporation of deuterium atoms into the pioglitazone molecule. This can be achieved through various synthetic routes, including:

    Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium atoms in the presence of a deuterium source such as deuterium oxide or deuterated solvents.

    Deuterated Reagents: Using deuterated reagents in the synthesis process can directly introduce deuterium atoms into the target molecule.

Industrial Production Methods

Industrial production of Pioglitazone-d4 (major) typically involves large-scale deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may include:

    Catalytic Deuteration: Utilizing catalysts to facilitate the exchange of hydrogen with deuterium.

    Purification: Employing techniques such as chromatography to isolate and purify the deuterated compound.

Analyse Chemischer Reaktionen

Types of Reactions

Pioglitazone-d4 (major) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form metabolites.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: Substitution reactions can occur, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions include various metabolites that retain the deuterium atoms, allowing for detailed pharmacokinetic studies.

Wissenschaftliche Forschungsanwendungen

Pioglitazone-d4 (major) has numerous applications in scientific research, including:

    Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of pioglitazone.

    Metabolic Pathway Analysis: Helps in understanding the metabolic pathways and identifying metabolites.

    Drug Development: Assists in the development of new drugs by providing insights into the stability and metabolic profile of deuterated compounds.

    Biological Research: Used in studies related to diabetes, insulin sensitivity, and related metabolic disorders.

Wirkmechanismus

Pioglitazone-d4 (major) exerts its effects by acting as a selective agonist at the peroxisome proliferator-activated receptor-gamma (PPARγ) in target tissues such as adipose tissue, skeletal muscle, and liver. Activation of PPARγ increases the transcription of insulin-responsive genes involved in the control of glucose and lipid production, transport, and utilization . This enhances insulin sensitivity and improves glycemic control.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Rosiglitazone: Another thiazolidinedione used for the treatment of type 2 diabetes.

    Troglitazone: A thiazolidinedione that was withdrawn from the market due to safety concerns.

    Ciglitazone: An experimental thiazolidinedione with similar properties.

Uniqueness of Pioglitazone-d4 (major)

Pioglitazone-d4 (major) is unique due to the presence of deuterium atoms, which can enhance the compound’s stability and metabolic profile. This makes it particularly valuable in pharmacokinetic and metabolic studies, providing more accurate and detailed data compared to non-deuterated compounds.

Biologische Aktivität

Pioglitazone-d4 is a deuterated analog of pioglitazone, a well-known thiazolidinedione used primarily in the management of type 2 diabetes mellitus. As a selective agonist of the peroxisome proliferator-activated receptor gamma (PPARγ), pioglitazone-d4 plays a significant role in enhancing insulin sensitivity and modulating metabolic processes. This article explores the biological activity of pioglitazone-d4, including its pharmacodynamics, therapeutic applications, and research findings.

  • Molecular Formula : C19_{19}H16_{16}D4_{4}N2_{2}O3_{3}S
  • Molecular Weight : 360.5 g/mol
  • CAS Number : 1134163-31-7

Pioglitazone-d4 functions as a potent and selective PPARγ agonist, with binding affinities (EC50) of approximately 0.93 μM for human PPARγ and 0.99 μM for mouse PPARγ . Activation of PPARγ influences the expression of genes involved in glucose and lipid metabolism, thereby improving insulin sensitivity in target tissues such as adipose tissue, liver, and skeletal muscle .

Biological Activity

The biological activity of pioglitazone-d4 is characterized by several key effects:

  • Insulin Sensitization : Enhances insulin sensitivity, reducing blood glucose levels in diabetic models.
  • Lipid Profile Improvement : Associated with decreased triglycerides and increased high-density lipoprotein cholesterol (HDL-C) levels .
  • Anti-inflammatory Effects : Modulates inflammatory markers and improves vascular reactivity, which may have implications for cardiovascular health in diabetic patients .

Clinical Studies

A review of clinical trials involving pioglitazone has shown mixed results regarding patient-oriented outcomes. While metabolic control (measured via HbA1c levels) did not demonstrate significant improvements compared to other antidiabetic agents, pioglitazone was noted to increase the incidence of edema .

Case Studies

  • Impact on Morphine Dependence : A study indicated that pioglitazone could enhance morphine dependence in mice, suggesting potential interactions with opioid pathways .
  • Cardiovascular Risk Factors : Research indicates that pioglitazone may reduce certain cardiovascular risk factors in patients with diabetes, although the evidence remains inconclusive regarding overall mortality benefits .

Comparative Analysis with Other Thiazolidinediones

Compound NameStructure TypeKey Features
PioglitazoneThiazolidinedioneSelective PPARγ agonist; improves insulin sensitivity.
RosiglitazoneThiazolidinedioneSimilar action; associated with cardiovascular risks.
TroglitazoneThiazolidinedioneWithdrawn due to liver toxicity; less selective than pioglitazone.
DapagliflozinSGLT2 InhibitorDifferent mechanism; targets glucose reabsorption in kidneys.

Eigenschaften

IUPAC Name

5-[[4-[1,1,2,2-tetradeuterio-2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-2-13-3-6-15(20-12-13)9-10-24-16-7-4-14(5-8-16)11-17-18(22)21-19(23)25-17/h3-8,12,17H,2,9-11H2,1H3,(H,21,22,23)/i9D2,10D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYAFETHFCAUJAY-YQUBHJMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1=NC=C(C=C1)CC)C([2H])([2H])OC2=CC=C(C=C2)CC3C(=O)NC(=O)S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90649422
Record name 5-[(4-{[2-(5-Ethylpyridin-2-yl)(~2~H_4_)ethyl]oxy}phenyl)methyl]-1,3-thiazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1134163-31-7
Record name 5-[(4-{[2-(5-Ethylpyridin-2-yl)(~2~H_4_)ethyl]oxy}phenyl)methyl]-1,3-thiazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a dimethylformamide solution of 5-{4-[2-(5-ethyl-2-pyridyl)ethoxy]benzylidene}-2,4-thiazolidinedione (1.0 g) was added palladium black (0.2 g) and catalytic reduction was carried out at 50° C. and 50 kg/cm2 for 5 hours. The catalyst was filtered off and the filtrate was concentrated to dryness. The residue was dissolved in 6N-hydrochloric acid and the solution was neutralized with sodium hydrogen carbonate to give 5-{4-[2-(5-ethyl-2-pyridyl)ethoxy]benzyl}-2,4-thiazolidinedione as crystals. Yield: 650 mg (64.8%); m.p.: 173°-174° C.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

0.5 g of 5-(4-hydroxybenzyl)-1,3-thiazolidine-2,4-dione is dissolved in ethanol (7 ml) with KOH (0.25 g) and mixed at room temperature for 2 hours. To the obtained salt 2-(5-ethyl-2-pyridyl)ethyl tosylate is added and the reaction mixture is refluxed for 5 hours. After cooling the precipitated salt is filtered off, pH is adjusted and the solvent is evaporated. The semi-solid residue is mixed in water and the solid portion of 5-[[4-[2-(5-ethyl-2-pyridyl) ethoxy]phenyl]methyl]-2.4-thiazolidinedione (0.18 g) is filtered off and recrystallized from the mixture DMF-water.
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pioglitazone-d4 (major)
Reactant of Route 2
Pioglitazone-d4 (major)
Reactant of Route 3
Reactant of Route 3
Pioglitazone-d4 (major)
Reactant of Route 4
Pioglitazone-d4 (major)
Reactant of Route 5
Pioglitazone-d4 (major)
Reactant of Route 6
Pioglitazone-d4 (major)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.